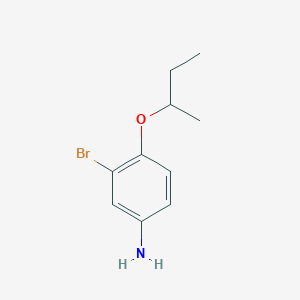

3-Bromo-4-(butan-2-yloxy)aniline

Description

Significance of Aryl Halides and Alkoxy Anilines in Contemporary Chemical Research

Aryl halides, which are organic compounds containing a halogen atom bonded directly to an aromatic ring, are of paramount importance in modern chemical research. iitk.ac.inperlego.com They are not merely inert scaffolds but are highly versatile intermediates in organic synthesis. perlego.comfiveable.me Their reactivity in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me This capability has made them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.inenamine.nettaylorandfrancis.com The specific halogen atom influences reactivity, with bromo-substituted aryls often providing an optimal balance of reactivity and stability for many synthetic transformations. fiveable.me

Alkoxy anilines, which feature both an alkoxy group (R-O-) and an amino group (-NH2) attached to a benzene (B151609) ring, are another critical class of compounds. The alkoxy group, an alkyl group bonded to an oxygen atom, can influence the electronic properties and conformation of the molecule. wikipedia.orgyoutube.com Aniline (B41778) and its derivatives are foundational in industrial chemistry, serving as precursors to dyes, polymers, and pharmaceuticals. researchgate.netketonepharma.com The presence of both the electron-donating amino group and the alkoxy group on the aromatic ring can direct the course of further chemical modifications. The interplay of these groups' electronic and steric effects is a key area of investigation for chemists seeking to fine-tune molecular properties.

Structural Features and Nomenclature of 3-Bromo-4-(butan-2-yloxy)aniline

The structure of this compound is defined by an aniline core that is substituted at two positions. According to IUPAC nomenclature, the parent molecule is aniline. A bromine atom is located at the 3-position, and a butan-2-yloxy group (previously known as a sec-butoxy group) is attached at the 4-position of the benzene ring.

The key structural components are:

Aniline Ring : A benzene ring attached to an amino group (-NH2).

Bromo Group : A bromine atom at the C3 position, meta to the amino group. This is an electron-withdrawing group that influences the reactivity of the ring.

Butan-2-yloxy Group : A four-carbon alkyl chain linked via an oxygen atom at its second carbon. This chiral ether linkage introduces steric bulk and can influence the molecule's interaction with other chiral molecules.

The molecular formula for this compound is C₁₀H₁₄BrNO. chemsrc.comaksci.combldpharm.com Its structure combines the features of an aryl halide and an alkoxy aniline, making it a potentially valuable intermediate for synthesizing more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1249513-87-8 | chemsrc.comaksci.combldpharm.com |

| Molecular Formula | C₁₀H₁₄BrNO | chemsrc.comaksci.combldpharm.com |

| Molecular Weight | 244.13 g/mol | chemsrc.comaksci.com |

| SMILES Code | NC1=CC=C(OC(CC)C)C(Br)=C1 | bldpharm.com |

Overview of Research Trajectories for Substituted Aniline Derivatives

Research involving substituted aniline derivatives is a vibrant and expansive area of organic chemistry. researchgate.net These compounds are widely used as intermediates in the production of a vast range of commercial products, including pharmaceuticals and organic electronic devices. tohoku.ac.jp A major focus of current research is the development of novel and efficient synthetic methods to create anilines with specific substitution patterns.

Traditionally, the functionalization of anilines relies on electrophilic aromatic substitution, which typically favors substitution at the ortho and para positions due to the directing effect of the amino group. tohoku.ac.jp This makes the synthesis of meta-substituted anilines a significant challenge. tohoku.ac.jp Consequently, a key research trajectory is the development of new catalytic methods, such as transition metal-catalyzed C-H activation, to achieve selective functionalization at the meta position. tohoku.ac.jp These advanced strategies aim to overcome the inherent reactivity patterns of the aniline ring, providing access to a wider chemical space for drug discovery and materials science. tohoku.ac.jp Researchers are also exploring how different substituents on the aniline ring affect its physical and chemical properties, such as basicity (pKa), which is crucial for its behavior in biological systems and as a catalyst. journaleras.com

Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

3-bromo-4-butan-2-yloxyaniline |

InChI |

InChI=1S/C10H14BrNO/c1-3-7(2)13-10-5-4-8(12)6-9(10)11/h4-7H,3,12H2,1-2H3 |

InChI Key |

GAVKGMGYAREPCU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)N)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Butan 2 Yloxy Aniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the benzene (B151609) ring of 3-Bromo-4-(butan-2-yloxy)aniline are challenging due to the presence of electron-donating groups (amine and alkoxy), which decrease the ring's electrophilicity. However, under specific conditions, substitution can occur, primarily at the bromine-substituted position.

The carbon-bromine bond is the most probable site for nucleophilic attack due to the bromine atom's ability to act as a leaving group. The rate of this substitution is generally slow because the aromatic ring is electron-rich. For a successful SNAr reaction to occur, strong nucleophiles and often harsh reaction conditions such as high temperatures or the use of a strong base are required. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.

| Substituent Effect | Influence on SNAr Reactivity | Example Group |

|---|---|---|

| Electron-Withdrawing Groups (EWG) | Activate the ring | -NO2, -CN, -C(O)R |

| Electron-Donating Groups (EDG) | Deactivate the ring | -NH2, -OR, -R |

| Halogens | Deactivate the ring (inductive effect) but can act as leaving groups | -F, -Cl, -Br, -I |

The butan-2-yloxy group, being an electron-donating group, further disfavors nucleophilic aromatic substitution. Its steric bulk around the reaction center can also influence the approach of the nucleophile. In cases where a benzyne (B1209423) mechanism might be induced by a very strong base (like NaNH2), the regioselectivity of the incoming nucleophile would be influenced by the directing effects of the remaining substituents. However, the addition-elimination mechanism is more likely for typical SNAr reactions, with substitution occurring exclusively at the carbon bearing the bromine atom.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Both the amino (-NH2) and the butan-2-yloxy (-OR) groups are strong activating and ortho-, para-directing groups due to their ability to donate electron density to the benzene ring via resonance. The lone pair of electrons on the nitrogen and oxygen atoms stabilizes the arenium ion intermediate formed during the reaction.

The positions ortho and para to these groups are electronically enriched and are the preferred sites for electrophilic attack. In this compound, the positions are as follows:

Position 2: Ortho to the butan-2-yloxy group and meta to the amino group.

Position 5: Ortho to the amino group and meta to the butan-2-yloxy group.

Position 6: Para to the butan-2-yloxy group and ortho to the amino group.

Considering the combined directing effects, the incoming electrophile will preferentially substitute at positions 2 and 6, which are activated by both the amine and alkoxy groups. The bromine atom, while deactivating due to its inductive effect, is also an ortho-, para-director.

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH2 | Strongly Activating | Ortho, Para |

| -OR (Butan-2-yloxy) | Strongly Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

Specific competitive halogenation or nitration studies on this compound are not extensively documented. However, based on the principles of electrophilic aromatic substitution on substituted anilines, certain outcomes can be predicted.

Halogenation (e.g., Bromination): The aniline (B41778) derivative is highly activated, and bromination with bromine water would likely lead to polysubstitution, occupying the available activated positions (2 and 6). To achieve monosubstitution, the reactivity of the amine group is often moderated by acetylation to form an amide, which is less activating. Following the substitution, the acetyl group can be removed by hydrolysis.

Nitration: Direct nitration with a mixture of nitric and sulfuric acids is generally avoided for anilines as the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH3+). This group is strongly deactivating and meta-directing, which would alter the desired regioselectivity. Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the aniline ring. Therefore, nitration is typically carried out after protecting the amino group by acetylation. A patent for the preparation of 3-bromo-4-methoxyaniline (B105698) describes a process involving bromination, etherification, and then nitro-reduction, suggesting that direct nitration of the substituted aniline is problematic. google.com

Oxidation and Reduction Chemistry of the Aniline Moiety

The amino group of this compound is susceptible to both oxidation and reduction reactions.

Oxidation: Primary aromatic amines are easily oxidized, and the products can vary depending on the oxidizing agent and reaction conditions. niscpr.res.in Mild oxidation can lead to the formation of colored polymeric products. Stronger oxidizing agents can lead to the formation of nitroso, nitro, or even quinone-like structures. The oxidation of substituted anilines can be complex, and kinetic studies on various substituted anilines have shown that the reaction rates are highly dependent on the nature and position of the substituents. niscpr.res.inorientjchem.org Electron-donating groups generally increase the rate of oxidation. niscpr.res.in

| Oxidizing Agent | Typical Product(s) |

|---|---|

| H2O2, Caro's acid (H2SO5) | Nitrosobenzene, Nitrobenzene |

| K2Cr2O7/H+ | Aniline black (polymer) |

| Peroxy acids | Nitroso compounds |

Reduction: The aniline moiety is already in a reduced state. However, the bromo-substituent can be removed via catalytic hydrogenation, a process known as hydrodebromination. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The selective reduction of the C-Br bond without affecting other parts of the molecule can be challenging and depends on the specific reaction conditions. Patents describing the synthesis of related anilines often involve the reduction of a nitro group to an amine in the final step, for instance, using iron in the presence of an acid or through catalytic hydrogenation. google.com

Formation of Nitro and Nitroso Derivatives

The presence of the activating amino group on the aromatic ring of this compound facilitates electrophilic substitution reactions, such as nitration. The introduction of a nitro group (NO2) onto the aromatic ring can be achieved through treatment with nitrating agents. Conventional methods often employ a mixture of concentrated nitric acid and sulfuric acid. brainly.com The directing effects of the amino and alkoxy groups, which are both ortho, para-directing, along with the steric hindrance from the bulky butan-2-yloxy group, will influence the regioselectivity of the nitration.

In a related transformation, the synthesis of 3-bromo-4-nitroaniline (B1279795) has been achieved through the nitration of 3-bromoaniline. chemicalbook.com While a different starting material, this demonstrates a common strategy for introducing a nitro group in the presence of a bromo and amino substituent. The reaction of 3'-bromoacetanilide with sulfuric acid and water, followed by reflux, has been reported to yield 3-bromo-4-nitroaniline. chemicalbook.com

The nitro group is a versatile functional group that can undergo further transformations. For instance, it can act as an electron-withdrawing group, influencing the reactivity of the aromatic system. mdpi-res.com

Reductive Debromination Pathways

While specific examples for the reductive debromination of this compound are not prevalent in the searched literature, general methods for the reduction of aryl halides are well-established. These reactions typically involve the use of a reducing agent, such as a metal hydride or catalytic hydrogenation, to replace the bromine atom with a hydrogen atom.

A related reduction is the conversion of a nitro group to an amino group. For example, 3-bromo-4-methoxynitrobenzene has been reduced to 3-bromo-4-methoxyaniline using sodium sulfide (B99878) (Na2S) in water at elevated temperatures. google.com This type of reduction highlights a common synthetic strategy where a nitro group is introduced and subsequently reduced to an amine.

Coupling Reactions and Cross-Coupling Methodologies

The bromine atom on the aromatic ring of this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govlibretexts.org

In the context of this compound, the bromo substituent can readily participate in Suzuki-Miyaura coupling reactions. While specific examples with this exact substrate are not detailed in the provided results, the general applicability to ortho-bromoanilines is well-documented. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligand is crucial and can influence the reaction's efficiency. nih.gov

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Arylboronic acid, Alkylboronic ester | Nucleophile |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Catalyst |

| Ligand | XantPhos, SPhos | Stabilizes and activates the catalyst |

| Base | K2CO3, Cs2CO3, t-BuONa | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

This table presents generalized conditions and specific reagents may vary depending on the substrate and desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is of great importance for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other functional materials.

This compound, with its bromo substituent, is a suitable substrate for Buchwald-Hartwig amination. This would allow for the introduction of a second amino group or a substituted amine at the bromine position. The reaction typically employs a palladium catalyst, a phosphine ligand (often bulky and electron-rich), and a strong base like sodium tert-butoxide. researchgate.net The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

Table 2: Key Components for Buchwald-Hartwig Amination

| Component | Example | Function |

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary or secondary amine | Nucleophilic partner |

| Palladium Catalyst | Pd2(dba)3, Pd(OAc)2 | Central catalytic species |

| Ligand | BINAP, XPhos, Josiphos | Modulates catalyst activity and stability |

| Base | NaOt-Bu, K3PO4 | Promotes deprotonation of the amine |

| Solvent | Toluene, Dioxane | Reaction solvent |

This table provides a general overview; specific conditions are substrate-dependent.

Sonogashira Coupling and Other Palladium-Catalyzed Transformations

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is used to form carbon-carbon bonds. libretexts.orgwikipedia.org This reaction is highly valuable for the synthesis of substituted alkynes.

The bromo group of this compound makes it a suitable substrate for Sonogashira coupling. This would enable the introduction of an alkynyl group onto the aromatic ring. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which can also serve as the solvent. wikipedia.org More recent protocols have also been developed that are copper-free. nih.gov

Other palladium-catalyzed transformations, such as the Heck reaction (coupling with an alkene) and various carbonylation reactions, could also be envisioned with this compound as the starting material, further highlighting its versatility in organic synthesis.

Advanced Spectroscopic and Diffraction Based Characterization in Research

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, offers a powerful, non-destructive method for probing the structural framework and conformational isomers of molecules. The vibrational modes of 3-Bromo-4-(butan-2-yloxy)aniline are dictated by the interplay of its constituent functional groups: the aniline (B41778) moiety, the brominated benzene (B151609) ring, and the sec-butoxy side chain.

The FTIR and Raman spectra of this compound would be expected to exhibit characteristic bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations would likely be observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butan-2-yloxy group are expected in the 2980-2850 cm⁻¹ range.

The C-O-C stretching vibrations of the ether linkage are characteristic and would produce strong bands in the FTIR spectrum, typically in the 1260-1000 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected around 1340-1250 cm⁻¹. The C-Br stretching vibration, given the heavy nature of the bromine atom, would be found at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3400 - 3300 | Medium |

| N-H Symmetric Stretch | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| C-O-C Asymmetric Stretch | 1260 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1070 - 1020 | Strong |

| C-N Stretch | 1340 - 1250 | Medium |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution, providing precise information about the chemical environment of each nucleus.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

The ¹H NMR spectrum of this compound would provide a wealth of information. The protons of the sec-butyl group would give rise to distinct signals: a triplet for the terminal methyl group (CH₃), a doublet for the other methyl group, a multiplet for the methylene protons (CH₂), and a multiplet for the methine proton (CH). The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The aromatic region would show three signals corresponding to the protons on the substituted benzene ring, with their chemical shifts and coupling patterns being indicative of their relative positions.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino and alkoxy groups and the electron-withdrawing bromo substituent. The four carbons of the sec-butyl group would also be readily identifiable in the aliphatic region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to NH₂) | 6.8 - 7.0 | d |

| Aromatic H (meta to NH₂) | 6.6 - 6.8 | dd |

| Aromatic H (ortho to Br) | 7.1 - 7.3 | d |

| NH₂ | 3.5 - 4.5 | br s |

| O-CH | 4.2 - 4.4 | m |

| CH₂ | 1.6 - 1.8 | m |

| CH₃ (doublet) | 1.2 - 1.4 | d |

| CH₃ (triplet) | 0.9 - 1.1 | t |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-NH₂ | 140 - 145 |

| C-O | 148 - 152 |

| C-Br | 110 - 115 |

| Aromatic CH | 115 - 125 |

| O-CH | 75 - 80 |

| CH₂ | 28 - 32 |

| CH₃ (doublet) | 18 - 22 |

| CH₃ (triplet) | 9 - 12 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, within the sec-butyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the entire molecule, for example, linking the sec-butyl group to the aromatic ring via the ether oxygen.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the sec-butyl group is a probable fragmentation route. Loss of the entire butan-2-yloxy group or cleavage of the C-O bond could also occur. Fragmentation of the aromatic ring itself is also possible, though typically requires higher energy.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure |

| 243/245 | [M]⁺ (Molecular ion) |

| 186/188 | [M - C₄H₉]⁺ |

| 172/174 | [M - C₄H₉O]⁺ |

| 92 | [C₆H₆N]⁺ |

| 57 | [C₄H₉]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.

Crystal Packing and Supramolecular Assembly

The way in which individual molecules of this compound pack together in the crystal lattice is governed by a variety of intermolecular interactions. The primary amine group is capable of forming hydrogen bonds, acting as a hydrogen bond donor. These hydrogen bonds could link neighboring molecules into chains, sheets, or more complex three-dimensional networks. The ether oxygen, with its lone pairs of electrons, could act as a hydrogen bond acceptor.

Table 5: Predicted Key Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Intermolecular Interactions | N-H···N or N-H···O hydrogen bonds, C-H···π interactions, Halogen bonding (C-Br···N/O), π-π stacking |

| Supramolecular Motifs | Chains or sheets formed via hydrogen bonding |

Dihedral Angle Analysis and Conformational Preferences

Furthermore, the internal conformational flexibility of the butan-2-yloxy group itself, particularly rotation around the O-C(butan-2-yl) and C-C bonds of the butyl chain, will lead to multiple possible low-energy conformations. The relative populations of these conformers in different environments (e.g., in solution versus the solid state) will be determined by a balance of intramolecular non-covalent interactions and intermolecular forces, such as packing effects in a crystal lattice or solvent interactions.

The planarity of the aniline ring and the orientation of the amino group are also noteworthy. In many substituted anilines, the amino group is nearly coplanar with the aromatic ring to maximize resonance stabilization. However, steric or electronic effects from adjacent substituents can lead to a slight pyramidalization of the nitrogen atom and a twisting of the amino group out of the ring plane. In the case of this compound, the electronic interplay between the electron-donating amino and alkoxy groups and the electron-withdrawing bromine atom will influence the precise geometry of the amino group.

To provide a more quantitative understanding, theoretical calculations, such as Density Functional Theory (DFT), would be necessary to model the potential energy surface of this compound and identify the most stable conformers and the rotational barriers between them. Experimental validation through single-crystal X-ray diffraction or advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be required to confirm these theoretical predictions.

Theoretical and Computational Chemistry Studies of 3 Bromo 4 Butan 2 Yloxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. These methods allow for a detailed exploration of the electronic landscape of 3-Bromo-4-(butan-2-yloxy)aniline.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure and to find the most stable, or optimized, geometry of a molecule. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. These calculations would likely show a nearly planar aniline (B41778) ring, with the amino (-NH2) and butan-2-yloxy groups slightly out of plane. The bromine atom introduces significant electronic and steric effects. The calculated bond lengths and angles provide a precise picture of the molecular architecture.

Table 1: Predicted Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-O | ~1.37 Å | |

| C-N | ~1.40 Å | |

| O-C(butan-2-yl) | ~1.44 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-O-C | ~118° | |

| C-C-N | ~121° | |

| Dihedral Angle | C-C-O-C | Varies with conformation |

Note: These are typical, expected values and would be precisely determined in a specific computational study.

Molecular Electrostatic Potential (MESP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MESP surface would highlight specific reactive sites. The most negative potential (typically colored red) is expected to be localized around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amino group would show regions of positive potential (blue), making them sites for hydrogen bonding. The aromatic ring itself will exhibit a complex potential landscape, influenced by the competing electron-donating effects of the amino and alkoxy groups and the electron-withdrawing, yet directing, effect of the bromine atom.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to be distributed primarily over the aniline ring and the nitrogen atom, reflecting the strong electron-donating character of the amino group. The LUMO would likely be centered on the aromatic ring, particularly influenced by the bromine atom. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -5.2 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 4.4 eV |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Conformational Analysis through Computational Methods

The flexibility of the butan-2-yloxy side chain means that this compound can exist in multiple conformations. Computational methods are essential for exploring these different spatial arrangements and determining their relative stabilities.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating one or more dihedral angles and calculating the energy at each step, a PES scan can identify energy minima (stable conformers) and transition states (energy barriers between conformers).

For this compound, key dihedral angles to scan would be those around the C(aromatic)-O bond and the O-C(alkyl) bond of the ether linkage. The results would reveal the rotational barriers and the most stable orientations of the butan-2-yloxy group relative to the aromatic ring. This analysis helps to understand which shapes the molecule is most likely to adopt.

Stereochemical Preference of the Butan-2-yloxy Moiety

The butan-2-yloxy group contains a chiral center, meaning it can exist as (R) and (S) enantiomers. Furthermore, its attachment to the aniline ring introduces conformational preferences due to steric hindrance and electronic interactions. Computational analysis can elucidate the most energetically favorable arrangement of this group.

Calculations would likely show that the bulky ethyl and methyl groups of the butan-2-yl moiety orient themselves to minimize steric clashes with the bromine atom and the amino group on the aniline ring. The most stable conformer would represent a balance between maximizing favorable electronic interactions (like conjugation of the oxygen lone pairs with the ring) and minimizing unfavorable steric repulsion. This preferred orientation has significant implications for how the molecule interacts with other molecules, such as receptors or enzymes in a biological context.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to predict and analyze the behavior of molecules at an atomic level. For this compound, these studies can provide insights into its conformational preferences, electronic properties, and interactions with its environment.

Solvent Effects on Molecular Properties (e.g., Dipole Moments, Polarizabilities)

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods, such as those employing continuum solvation models like the Polarizable Continuum Model (PCM), are instrumental in studying these solvent effects. For substituted anilines, the polarity of the solvent can alter the molecule's dipole moment and polarizability. In the case of this compound, the presence of the electron-donating butoxy group and the electron-withdrawing bromine atom, along with the amino group, results in a complex distribution of electron density.

In a non-polar solvent, the molecule's intrinsic dipole moment would be primarily determined by the vector sum of the bond dipoles. However, in a polar solvent, the solvent's electric field will induce a change in the electron distribution of the solute molecule, typically leading to an increase in its dipole moment. This, in turn, affects the molecule's polarizability, which is a measure of how easily its electron cloud can be distorted by an external electric field. Studies on similar substituted anilines have shown that solvent effects can be significant and are crucial for accurately predicting molecular behavior in solution. For instance, research on the electrochemical oxidation of substituted anilines has demonstrated the importance of considering solute-solvent interactions in different media. researchgate.net

Hydrogen Bonding and Other Non-Covalent Interactions

The amino group of this compound can act as a hydrogen bond donor, while the oxygen atom of the butoxy group and the nitrogen atom itself can act as hydrogen bond acceptors. Computational studies are crucial for elucidating the nature and strength of these interactions. Theoretical studies on substituted anilines complexed with water molecules have shown that substituents on the phenyl ring significantly influence the hydrogen-bonding ability of the amino group. rsc.orgworldscientific.com

For this compound, the electron-donating nature of the para-butoxy group would be expected to increase the electron density on the amino group, potentially enhancing its hydrogen bond donating strength. Conversely, the electron-withdrawing bromine atom at the meta position would have a counteracting effect. Computational methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses can be employed to quantify these effects and characterize the hydrogen bonds formed. rsc.orgworldscientific.com Furthermore, intramolecular hydrogen bonding between the amino hydrogens and the ether oxygen is a possibility that can be investigated through conformational analysis. The interplay of these non-covalent interactions is critical in determining the molecule's crystal packing and its interactions with biological macromolecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

The following table presents key QSAR descriptors for this compound and a structurally similar compound, 3-Bromo-4-(propan-2-yloxy)aniline. nih.gov

| Descriptor | This compound (Predicted) | 3-Bromo-4-(propan-2-yloxy)aniline (Computed) nih.gov |

| Topological Polar Surface Area (TPSA) | 35.3 Ų | 35.3 Ų |

| Lipophilicity (XLogP3) | ~3.0 - 3.5 | Not Available |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Hydrogen Bond Donor Count | 2 | 2 |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is therefore a good indicator of oral bioavailability. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For both this compound and its propyloxy analog, the predicted TPSA is 35.3 Ų. nih.govnih.gov This value is within the range generally considered favorable for good cell permeability.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A calculated estimate of LogP, such as XLogP3, provides a valuable prediction of this property. While a specific XLogP3 value for this compound was not found in the immediate search results, based on its structure and comparison with similar molecules like 3-Bromo-4-(tert-butyl)aniline (XLogP3 = 3.6), its LogP value is expected to be in the range of 3.0 to 3.5. nih.gov This suggests that the compound is moderately lipophilic.

Hydrogen Bond Acceptor and Donor Counts

The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its interaction with biological targets and its solubility in water. These counts are part of Lipinski's Rule of Five, which provides a guideline for the drug-likeness of a chemical compound. For this compound, the amino group (-NH2) provides two hydrogen bond donors, and the nitrogen and oxygen atoms can each act as a hydrogen bond acceptor, resulting in a count of two for both donors and acceptors. nih.gov These values are well within the limits set by Lipinski's rules.

Q & A

Basic Questions

Q. What established synthesis methods are used for 3-Bromo-4-(butan-2-yloxy)aniline, and how do reaction conditions influence yield and purity?

- Methodology :

- Halogenation and Substitution : Start with 4-(butan-2-yloxy)aniline, brominate at the 3-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or THF) under controlled temperatures (60–80°C) .

- Optimization : Solvent choice significantly impacts yield. For example, DMF enhances solubility of intermediates, while THF may reduce side reactions. Temperature above 70°C improves bromination efficiency but risks decomposition .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/chloroform) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons, butan-2-yloxy methyl groups). Coupling constants reveal steric effects .

- X-ray Crystallography : Use SHELX programs for structure refinement. Report unit cell parameters and hydrogen-bonding interactions to validate molecular geometry .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~258.1 g/mol) and isotopic patterns from bromine .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-products during synthesis?

- Strategies :

- Design of Experiments (DOE) : Systematically vary solvent (DMF vs. THF), temperature (50–90°C), and catalyst (e.g., FeCl) to identify optimal conditions .

- Kinetic Monitoring : Use in situ IR or HPLC to track intermediate formation. Adjust reaction time to prevent over-bromination .

- By-Product Analysis : Identify common impurities (e.g., di-brominated analogs) via LC-MS and adjust stoichiometry of NBS .

Q. What mechanistic insights explain substituent effects on the compound’s reactivity in nucleophilic substitution?

- Electronic Effects :

- The electron-donating butan-2-yloxy group at the 4-position directs electrophilic substitution to the 3-position. Bromine’s electron-withdrawing nature deactivates the ring, reducing further reactivity .

- Kinetic Studies : Use isotopic labeling (e.g., O in the alkoxy group) to trace regioselectivity in cross-coupling reactions .

Q. How should contradictory data on optimal solvent and temperature be resolved?

- Contradiction Analysis :

- Case Study : If one study reports higher yields in DMF at 80°C while another prefers THF at 60°C , conduct controlled replicates with purity assessments (HPLC) to identify solvent-specific side reactions.

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to decouple temperature and solvent effects .

Q. What computational approaches predict the electronic properties of this compound?

- Methods :

- DFT Calculations : Model HOMO-LUMO gaps to predict reactivity sites. The bromine atom lowers electron density at the 3-position, favoring electrophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Additional Considerations

- Stability : Store at 4°C in amber vials to prevent photodegradation. Solubility in DMSO (20 mg/mL) facilitates biological assays .

- Biological Potential : While direct data is limited, halogenated anilines exhibit antimicrobial and enzyme-inhibitory properties. Prioritize assays against bacterial efflux pumps or kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.